molecular formula C9F16 B1655491 Perfluoroperhydroindane CAS No. 374-80-1

Perfluoroperhydroindane

Cat. No.: B1655491
CAS No.: 374-80-1
M. Wt: 412.07 g/mol
InChI Key: NLQOEOVORMKOIY-UHFFFAOYSA-N
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Description

Perfluoroperhydroindane is a chemical substance with the molecular formula C9F16 . Its molecular weight is 412 .


Physical and Chemical Properties Analysis

This compound has a boiling point of 117.8 °C and a melting point of -4 °C. Its partition coefficient (log Kow) is 5.2, and it has a density of 1.884 g/ml .

Safety and Hazards

Perfluoroperhydroindane may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear protective gloves/clothing/eye protection/face protection when handling this substance .

Properties

IUPAC Name

1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-hexadecafluoroindene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F16/c10-1-2(11,4(14,15)7(20,21)3(1,12)13)6(18,19)9(24,25)8(22,23)5(1,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLQOEOVORMKOIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871466
Record name 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374-80-1, 75240-06-1, 75262-87-2
Record name Perfluorooctahydroindene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-Perfluorobicyclo(4,3.0)nonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075240061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Perfluorobicyclo(4.3.0)nonane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075262872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70871466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoroperhydroindane
Reactant of Route 2
Perfluoroperhydroindane
Reactant of Route 3
Perfluoroperhydroindane
Reactant of Route 4
Perfluoroperhydroindane
Reactant of Route 5
Perfluoroperhydroindane
Reactant of Route 6
Reactant of Route 6
Perfluoroperhydroindane

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